n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 10044-78-7
VCID: VC0156772
InChI: InChI=1S/C11H12ClN3O4S/c12-7-2-1-3-8(6-7)15-20(18,19)5-4-9-10(16)14-11(17)13-9/h1-3,6,9,15H,4-5H2,(H2,13,14,16,17)
SMILES: C1=CC(=CC(=C1)Cl)NS(=O)(=O)CCC2C(=O)NC(=O)N2
Molecular Formula: C11H12ClN3O4S
Molecular Weight: 317.75 g/mol

n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide

CAS No.: 10044-78-7

Main Products

VCID: VC0156772

Molecular Formula: C11H12ClN3O4S

Molecular Weight: 317.75 g/mol

n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide - 10044-78-7

CAS No. 10044-78-7
Product Name n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
Molecular Formula C11H12ClN3O4S
Molecular Weight 317.75 g/mol
IUPAC Name N-(3-chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
Standard InChI InChI=1S/C11H12ClN3O4S/c12-7-2-1-3-8(6-7)15-20(18,19)5-4-9-10(16)14-11(17)13-9/h1-3,6,9,15H,4-5H2,(H2,13,14,16,17)
Standard InChIKey YDECWPVBRRGPND-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NS(=O)(=O)CCC2C(=O)NC(=O)N2
Canonical SMILES C1=CC(=CC(=C1)Cl)NS(=O)(=O)CCC2C(=O)NC(=O)N2
Synonyms N-(3-chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
PubChem Compound 229247
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator